1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
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Description
1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C19H16N2OS2 and its molecular weight is 352.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of novel pyrazoline and pyrazole derivatives. For instance, Wang et al. (2015) described the synthesis of N-phenylpyrazolyl aryl methanones derivatives, showing that some compounds exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015). Similarly, Hafez et al. (2016) synthesized a series of novel pyrazole derivatives, with some showing higher anticancer and antimicrobial activity than the reference drugs (Hafez et al., 2016).
Biological Evaluation
Several studies have evaluated the biological activities of these compounds. Ravula et al. (2016) conducted biological evaluation and docking studies of novel pyrazoline derivatives as potent anti-inflammatory and antibacterial agents, with certain compounds exhibiting high anti-inflammatory activity (Ravula et al., 2016). Furthermore, Ali and Yar (2007) reported that some synthesized pyrazoline derivatives showed good antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).
Drug Formulation and Delivery
Research by Burton et al. (2012) aimed at developing a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound, highlighting the significance of solubilized, precipitation-resistant formulations for achieving in vivo blood levels required for successful evaluations (Burton et al., 2012).
Molecular Docking and Antimicrobial Activity
Katariya et al. (2021) synthesized novel heterocyclic compounds with anticancer and antimicrobial activities, supported by molecular docking studies that suggest potential utilization against microbe resistance (Katariya et al., 2021).
Properties
IUPAC Name |
(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c1-13-5-2-6-14(11-13)19(22)21-16(18-8-4-10-24-18)12-15(20-21)17-7-3-9-23-17/h2-11,16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHYBLVBQQFGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.